molecular formula C16H19ClFNO2 B4615912 2-({3-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol hydrochloride

2-({3-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol hydrochloride

Cat. No.: B4615912
M. Wt: 311.78 g/mol
InChI Key: FJQQKGGMFKXDHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({3-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol hydrochloride is a useful research compound. Its molecular formula is C16H19ClFNO2 and its molecular weight is 311.78 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.1088347 g/mol and the complexity rating of the compound is 265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzymatic Synthesis of Benzyl Alcohol Analogs

One study explored a biocatalytic pathway for the efficient synthesis of benzyl alcohol and its analogs, including m-fluoro-benzyl alcohol, from bio-based precursors using an artificial enzyme cascade in Escherichia coli (Liu et al., 2020). This process demonstrates the potential for producing various high-valued fine chemicals, potentially including derivatives of the specified compound.

Structural Studies on Benzyl Alcohols

Another research utilized supersonic jet mass resolved excitation spectroscopy to determine the minimum energy conformations of benzyl alcohol and its derivatives, such as fluoro- and aminobenzyl alcohols (Im et al., 1991). These findings are crucial for understanding the physical and chemical properties of such compounds.

Fluorinated Benzyl and Phenethyl Alcohols

A study on the functionalization of fluorobenzyl alcohols and phenethyl alcohols by metalation and subsequent carboxylation revealed an efficient method to produce various benzoic acids and lactones (Marzi et al., 2002). This research could be relevant for synthesizing advanced intermediates or derivatives of the compound .

Molecular Interaction Studies

The molecular interaction between substituted benzyl alcohols and butyl methacrylate was studied using FTIR spectroscopy, providing insights into the strength of intermolecular hydrogen bonds (Sivagurunathan et al., 2010). Such research could offer foundational knowledge for understanding the behavior of complex molecules like 2-({3-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol hydrochloride in various environments.

Enantioselective Hydroxylation

Research into the enantioselective benzylic hydroxylation of arylalkanes, including the use of chiral Mn-aminopyridine complexes, could provide a basis for selective synthesis or modification of similar compounds (Ottenbacher et al., 2018). This method's applicability to fluoro-substituted compounds highlights its relevance.

Properties

IUPAC Name

2-[[3-[(2-fluorophenyl)methoxy]phenyl]methylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2.ClH/c17-16-7-2-1-5-14(16)12-20-15-6-3-4-13(10-15)11-18-8-9-19;/h1-7,10,18-19H,8-9,11-12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQQKGGMFKXDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)CNCCO)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.